molecular formula C13H8ClN5O2S2 B14113448 (1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide

(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide

Cat. No.: B14113448
M. Wt: 365.8 g/mol
InChI Key: LXTGGXOAUYYIHW-LDADJPATSA-N
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Description

(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-chloroanilino group, a cyano group, and a thiazolylsulfonyl group. The presence of these functional groups contributes to its reactivity and potential utility in chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloroaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a thiazole derivative under controlled conditions to introduce the thiazolylsulfonyl group. Finally, the addition of a cyano group is achieved through a nucleophilic substitution reaction using a cyanide source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the sulfonyl group to a thiol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the cyano and thiazolylsulfonyl groups allows for strong interactions with the active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the compound may interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl chloride
  • (1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl bromide

Uniqueness

(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a thiazolylsulfonyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H8ClN5O2S2

Molecular Weight

365.8 g/mol

IUPAC Name

(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide

InChI

InChI=1S/C13H8ClN5O2S2/c1-8-11(6-15)13(19-22-8)23(20,21)12(7-16)18-17-10-4-2-9(14)3-5-10/h2-5,17H,1H3/b18-12+

InChI Key

LXTGGXOAUYYIHW-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(=NS1)S(=O)(=O)/C(=N/NC2=CC=C(C=C2)Cl)/C#N)C#N

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=C(C=C2)Cl)C#N)C#N

Origin of Product

United States

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